(S)-1-Methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole
Overview
Description
“(S)-1-Methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole” is a derivative of indole . Indoles are some of the most versatile and common nitrogen-based heterocyclic scaffolds and are frequently used in the synthesis of various organic compounds . They are found in a hugely diverse array of biologically significant natural compounds, from simple derivatives such as the neurotransmitter serotonin to complex alkaloids .
Synthesis Analysis
The synthesis of indoles has been a central theme in organic synthesis over the last century . Recent advances in the synthesis of indoles from alkynes and nitrogen sources have been highlighted . The combination of catalytic amounts of AuIPrCl and AgSbF6 was found to be the most efficient catalytic system, which promoted the formation of 1-aryl-N-tosyl-2,3,4,5-tetrahydropyrido[4,3-b] indole derivatives in moderate to good yields .Molecular Structure Analysis
The indole ring system is probably the most ubiquitous heterocycle in nature, and it has long inspired organic synthesis chemists . In pharmaceutical chemistry, substituted indoles are considered “privileged structures” as they show high-affinity binding to many receptors . The structure of indole is composed of a fused six-membered benzene ring and a five-membered nitrogen-containing pyrrole ring .Chemical Reactions Analysis
Indole can be derivatized to several halogenated and oxygenated compounds that can be used as natural colorants or have promising bioactivity with therapeutic potential to treat human diseases . The presence of carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .Physical And Chemical Properties Analysis
Indole is readily soluble in ethanol, diethyl ether, and benzene, soluble in hot water, slightly soluble in cold water, and volatile in steam . The heat of combustion is 3.650 kJ/kg (25 ℃), the enthalpy of vaporization 597.5 kJ/ kg (10.3 – 27.4 ℃), and the dipole moment 2.11 D (benzene) .Safety And Hazards
Indole is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye damage, and may cause respiratory irritation. It is very toxic to aquatic life . It is advised to avoid breathing dust, release to the environment, and to wear protective gloves/eye protection/face protection .
Future Directions
Indole is traditionally obtained from coal tar. Biocatalytic approaches have been developed to convert indole into halogenated and oxygenated derivatives . This review will discuss recent advances in the production of indole from glucose or tryptophan by fermentation and the production of derived halogenated and oxygenated derivatives by microbial cell factories . This holds a great potential to produce libraries of such compounds in water .
properties
IUPAC Name |
(1S)-1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c1-8-12-10(6-7-13-8)9-4-2-3-5-11(9)14-12/h2-5,8,13-14H,6-7H2,1H3/t8-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPIJOZBIVDCQTE-QMMMGPOBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(CCN1)C3=CC=CC=C3N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C2=C(CCN1)C3=CC=CC=C3N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70351617 | |
Record name | (-)-1,2,3,4-Tetrahydroharman | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70351617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-Methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole | |
CAS RN |
23844-21-5 | |
Record name | (-)-1,2,3,4-Tetrahydroharman | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70351617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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